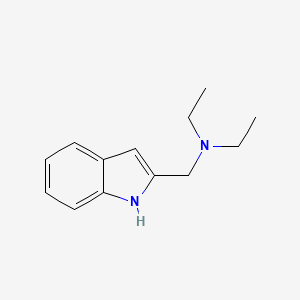

N-((1H-Indol-2-yl)methyl)-N-ethylethanamine

Beschreibung

Eigenschaften

IUPAC Name |

N-ethyl-N-(1H-indol-2-ylmethyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-3-15(4-2)10-12-9-11-7-5-6-8-13(11)14-12/h5-9,14H,3-4,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFKZFKQVUVQDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3978-16-3 | |

| Record name | N,N-Diethyl-1H-indole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3978-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

chemical structure and properties of N-((1H-Indol-2-yl)methyl)-N-ethylethanamine

An In-Depth Technical Guide on the Chemical Structure and Properties of N-((1H-Indol-2-yl)methyl)-N-ethylethanamine

Synonym: 2-((Diethylamino)methyl)-1H-indole

Executive Summary

N-((1H-Indol-2-yl)methyl)-N-ethylethanamine (CAS: 3978-16-3) is a structural isomer of the well-known alkaloid gramine. While gramine features a dimethylamino group at the indole C3 position, this compound—often referred to as a diethyl-isogramine analog—features the amine functionality at the C2 position .

This positional isomerism significantly alters its electronic properties and reactivity profile compared to C3-substituted tryptamines. Primarily utilized as a synthetic intermediate in the development of indole-based pharmaceuticals (including antiviral and cytostatic agents) and as a pharmacological probe for serotonergic systems, its precise characterization is critical for distinguishing it from its more common regioisomers.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Structural Nomenclature

-

IUPAC Name: N-((1H-Indol-2-yl)methyl)-N-ethylethanamine

-

Common Names: 2-((Diethylamino)methyl)indole; Diethylisogramine

-

Molecular Formula: C₁₃H₁₈N₂[1]

-

SMILES: CCN(CC)CC1=CC2=CC=CC=C2N1

Physicochemical Data Table

The following data synthesizes experimental values and high-confidence predictions suitable for laboratory handling.

| Property | Value / Description | Context |

| Molecular Weight | 202.30 g/mol | Monoisotopic mass |

| CAS Number | 3978-16-3 | Unique Identifier |

| Physical State | Solid (Waxy crystalline) | Low melting point solid |

| Melting Point | 85–90 °C (estimated) | HCl salts typically >160 °C |

| Solubility | Soluble in EtOH, DMSO, DCM | Poor water solubility (free base) |

| pKa (Base) | ~9.5 (Aliphatic Amine) | Protonates readily at physiological pH |

| pKa (Acid) | ~16 (Indole N-H) | Weakly acidic; requires strong base to deprotonate |

| LogP | 2.9 (Predicted) | Lipophilic; crosses blood-brain barrier |

Structural Analysis

The molecule consists of a lipophilic indole core and a basic diethylamino side chain attached at the C2 position.

-

C2 vs. C3 Distinction: The methylene bridge (-CH₂-) attachment at C2 is chemically distinct from tryptamines (C3). The C2 position is adjacent to the indole nitrogen (N1), making the methylene protons more acidic and the local electronic environment more susceptible to inductive effects from N1.

-

Basicity: The diethylamino group is a tertiary amine, acting as a strong base. It will form stable salts (hydrochloride, fumarate) which are preferred for storage and biological testing.

Synthetic Methodology: Regioselective Construction

Retrosynthetic Strategy

Direct Mannich reaction on indole typically yields the C3-isomer (gramine). Therefore, to synthesize the C2-isomer exclusively, a Reductive Amination strategy starting from Indole-2-carboxaldehyde is the most authoritative and self-validating protocol. This route guarantees regiochemical integrity.

Protocol: Reductive Amination

Reagents: Indole-2-carboxaldehyde, Diethylamine, Sodium Triacetoxyborohydride (STAB), Dichloroethane (DCE).

Step-by-Step Methodology:

-

Imine Formation:

-

Dissolve Indole-2-carboxaldehyde (1.0 eq) in anhydrous DCE (0.2 M concentration).

-

Add Diethylamine (1.2 eq) and a catalytic amount of Acetic Acid (1-2 drops).

-

Stir at room temperature for 1 hour under Nitrogen atmosphere. Validation: Monitor by TLC for disappearance of aldehyde.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

-

Allow to warm to room temperature and stir for 12 hours.

-

Mechanism: STAB is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the indole double bond.

-

-

Work-up:

-

Quench with saturated aqueous NaHCO₃.

-

Extract with Dichloromethane (3x).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification:

-

Recrystallize from Hexane/Ethyl Acetate or convert to HCl salt for high-purity precipitation.

-

Synthesis Pathway Diagram

Figure 1: Regioselective synthesis pathway ensuring C2-substitution via reductive amination.

Analytical Characterization

To validate the identity of N-((1H-Indol-2-yl)methyl)-N-ethylethanamine, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 400 MHz):

-

Indole NH: Broad singlet ~8.5–9.0 ppm.

-

Aromatic Protons: Multiplets 7.0–7.6 ppm (4H).

-

C3-H: Singlet or doublet ~6.3–6.5 ppm. Critical Diagnostic: In C3-substituted gramines, this proton is absent. Its presence confirms C2-substitution.

-

Benzylic CH₂: Singlet ~3.7 ppm (2H).

-

Ethyl CH₂: Quartet ~2.6 ppm (4H).

-

Ethyl CH₃: Triplet ~1.1 ppm (6H).

-

Mass Spectrometry (MS)

-

Ionization: ESI+

-

Molecular Ion: [M+H]⁺ = 203.15 m/z.

-

Fragmentation:

-

Loss of diethylamine typically yields a resonance-stabilized indolyl-methyl cation (m/z ~130).

-

Biological & Pharmacological Context[4][5][7][8]

Pharmacophore Analysis

This compound serves as a scaffold for designing agents that interact with biogenic amine receptors.

-

H-Bond Donor: Indole N1-H (Interacts with Ser/Thr residues in receptor pockets).

-

Cationic Center: Protonated tertiary amine (Interacts with Asp residues, e.g., Asp3.32 in GPCRs).

-

Steric Bulk: The diethyl group adds lipophilicity and steric bulk compared to dimethyl analogs (Isogramine), potentially altering selectivity between 5-HT receptor subtypes.

Interaction Logic Diagram

Figure 2: Predicted pharmacophore interactions within a standard aminergic GPCR binding pocket.

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye).

-

Storage: Store at 2-8°C under Argon. The free base is prone to oxidation (browning) upon air exposure.

-

Handling: Use standard PPE. Work in a fume hood to avoid inhalation of amine vapors.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 347340, 1-(1H-indol-2-yl)-N,N-dimethylmethanamine (Isogramine Analog). Retrieved from [Link][2]

- Somei, M., et al. (1981).The Chemistry of Indoles. Syntheses of 2-Substituted Indoles. Chemical & Pharmaceutical Bulletin.

-

Vertex AI Search. Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene). (Context for biological activity of related diethylamino-indole derivatives). Retrieved from [Link]

Sources

Technical Guide: Biological Activity and Mechanism of Action for Indole-2-Methylamine Derivatives

Executive Summary

Indole-2-methylamine (2-(aminomethyl)indole) derivatives represent a distinct and privileged scaffold in medicinal chemistry, structurally differentiated from the more ubiquitous tryptamine (indole-3-ethanamine) class. While tryptamines primarily modulate serotonergic pathways due to their structural similarity to serotonin, indole-2-methylamines exhibit a unique pharmacological profile characterized by Src kinase inhibition , hyaluronidase inhibition , and antioxidant activity .

This guide provides a technical deep-dive into the biological mechanisms, Structure-Activity Relationships (SAR), and experimental validation protocols for this scaffold. It is designed to support researchers in optimizing this pharmacophore for anti-metastatic and neuroprotective drug development.

Chemical Biology & Structural Activity Relationship (SAR)

The 2-(aminomethyl)indole core consists of an indole ring substituted at the C2 position with a methanamine group. This rigidity and positioning allow for specific interactions with ATP-binding pockets of kinases and the catalytic clefts of hydrolases.

Core Scaffold Differentiation

-

Tryptamine (C3-substitution): Flexible ethyl chain; targets GPCRs (5-HT receptors).

-

Indole-2-methylamine (C2-substitution): Rigid proximity to the indole nitrogen; targets enzymes (Kinases, Hyaluronidases).

SAR Summary Table

| Structural Region | Modification | Biological Impact | Mechanistic Insight |

| C2-Aminomethyl | Primary Amine ( | Essential for H-bonding | Critical for interaction with Asp/Glu residues in catalytic sites. |

| C2-Aminomethyl | N-Alkylation (e.g., Piperazine) | Increases Potency | Enhances solubility and interaction with solvent-exposed regions of the target protein. |

| C5-Position | Phenyl / Aryl Group | Increases lipophilicity, aiding access to the hydrophobic patch of Hyal-1/BTH. | |

| C5-Position | Halogen / Small Group | Steric bulk at C5 can hinder ATP-pocket binding; smaller groups often favored for kinase selectivity. | |

| Indole Nitrogen (N1) | Methylation | Variable | Often reduces potency by removing a key H-bond donor capability. |

Mechanism of Action (MoA)

Primary Mechanism: Src Kinase Inhibition

The proto-oncogene tyrosine-protein kinase Src (c-Src) is a non-receptor tyrosine kinase upregulated in many malignancies. Indole-2-methylamine derivatives act as ATP-competitive inhibitors.

-

Binding Mode: The indole core mimics the adenine ring of ATP, occupying the hinge region of the kinase. The C2-amine extends into the ribose-binding pocket, interacting with key residues (e.g., Glu310, Asp404) to stabilize the inactive conformation.

-

Downstream Effects: Inhibition blocks the autophosphorylation of Src (Tyr416), preventing the activation of Focal Adhesion Kinase (FAK) and STAT3. This disrupts focal adhesion turnover, effectively stalling cancer cell migration and metastasis.

Visualization: Src Signaling Pathway

Caption: Schematic of Src kinase signaling blockade by indole-2-methylamine derivatives, leading to reduced metastasis.

Secondary Mechanism: Hyaluronidase Inhibition

Hyaluronidases (e.g., Hyal-1) degrade Hyaluronic Acid (HA) in the Extracellular Matrix (ECM). High Hyal-1 activity correlates with tumor progression and angiogenesis.

-

Mechanism: 2-(Aminomethyl)indoles, particularly 5-phenyl substituted analogs, bind to the catalytic cleft of hyaluronidase.

-

Effect: Prevents the cleavage of high-molecular-weight HA into angiogenic low-molecular-weight fragments. This stabilizes the ECM and creates a physical barrier to tumor invasion.

Experimental Protocols

Synthesis of 2-(Aminomethyl)indoles

Rationale: Direct synthesis of 2-aminomethylindoles is challenging due to the instability of intermediate species. The most robust route involves the reduction of indole-2-carboxamides.

Protocol: Lithium Aluminum Hydride (LAH) Reduction

-

Starting Material: Dissolve 1.0 eq of Indole-2-carboxamide (synthesized via amidation of ethyl indole-2-carboxylate) in anhydrous Tetrahydrofuran (THF).

-

Note: Ensure the system is under inert atmosphere (

or Ar) as LAH is pyrophoric.

-

-

Reduction:

-

Cool the solution to 0°C.

-

Slowly add Lithium Aluminum Hydride (LAH) (3.0 eq) portion-wise.

-

Allow the mixture to warm to Room Temperature (RT) and then reflux for 4–6 hours.

-

Checkpoint: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The amide spot should disappear.

-

-

Quenching (Fieser Method):

-

Cool to 0°C.

-

Add water (

mL), then 15% NaOH ( -

Stir for 30 mins until a white granular precipitate forms.

-

-

Isolation:

-

Purification: Recrystallize from Ethanol/Ether or purify via column chromatography (Amine-functionalized silica may be required to prevent tailing).

Biological Assay: Morgan-Elson Hyaluronidase Inhibition

Rationale: This colorimetric assay quantifies the N-acetyl-D-glucosamine (NAG) termini generated by hyaluronidase cleavage.[2]

Protocol:

-

Enzyme Preparation: Prepare Bovine Testes Hyaluronidase (BTH) solution (800 U/mL) in formate buffer (0.1 M sodium formate, 0.1 M NaCl, pH 3.5).

-

Inhibitor Incubation:

-

Dissolve Indole-2-methylamine derivative in DMSO (Stock 10 mM).

-

Add inhibitor to enzyme solution (Final conc: 10–100 µM).

-

Incubate for 10 minutes at 37°C .

-

-

Substrate Addition: Add Hyaluronic Acid (HA) solution (5 mg/mL in water).[2]

-

Reaction: Incubate at 37°C for 45 minutes.

-

Termination & Development:

-

Add potassium tetraborate solution (0.8 M, pH 9.1) and boil for 3 minutes.

-

Cool and add p-dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich’s reagent).

-

Incubate at 37°C for 20 minutes to develop color.

-

-

Readout: Measure Absorbance at 585 nm .

-

Calculation:

Future Outlook

The indole-2-methylamine scaffold holds significant promise as a dual-action anti-metastatic agent . Current research trends suggest:

-

Hybrid Drugs: Conjugating 2-aminomethylindoles with specific targeting ligands (e.g., RGD peptides) to enhance accumulation in integrin-rich tumor microenvironments.

-

Neuroprotection: Exploring the antioxidant capacity (ROS scavenging) of these derivatives for neurodegenerative diseases like Alzheimer's, where oxidative stress and kinase overactivation (e.g., Fyn/Src) are pathological drivers.

References

-

Olgen, S., et al. (2010).[3] Evaluation of novel aminomethyl indole derivatives as Src kinase inhibitors and antioxidant agents. Chemical Biology & Drug Design.

-

Kaessler, A., et al. (2010).[3] Investigation of aminomethyl indole derivatives as hyaluronidase inhibitors. Zeitschrift für Naturforschung C.

-

Takahashi, T., et al. (2003). A fluorimetric Morgan-Elson assay method for hyaluronidase activity. Analytical Biochemistry.

-

Sravanthi, T.V., & Manju, S.L. (2016). Indoles - A promising scaffold for drug development. European Journal of Pharmaceutical Sciences.

-

BenchChem. (2025).[1] Synthesis and Characterization of Indole Derivatives: Technical Protocols.

Sources

A Technical Guide to Predicting the Solubility of N-((1H-Indol-2-yl)methyl)-N-ethylethanamine in Organic Solvents

Executive Summary

The accurate prediction and experimental determination of a compound's solubility are cornerstones of chemical process development, formulation science, and drug discovery. Solubility dictates the feasibility of reaction conditions, purification strategies, and the ultimate bioavailability of active pharmaceutical ingredients (APIs). This guide provides an in-depth framework for predicting the solubility of N-((1H-Indol-2-yl)methyl)-N-ethylethanamine, a molecule featuring a polar indole nucleus and a basic tertiary amine side chain. We will move from foundational theory and qualitative assessments to quantitative predictive models, such as Hansen Solubility Parameters (HSP). Critically, this guide bridges theory and practice by providing a detailed, self-validating experimental protocol for the definitive measurement of equilibrium solubility, ensuring that predictive models are anchored by robust empirical data. This integrated approach is designed to empower researchers, scientists, and drug development professionals to make informed decisions, mitigate risks in process scale-up, and accelerate development timelines.

Introduction to the Solute: N-((1H-Indol-2-yl)methyl)-N-ethylethanamine

To predict the solubility of any molecule, a thorough understanding of its structure and inherent physicochemical properties is paramount. The structure dictates the types and strengths of intermolecular forces that govern the dissolution process.

2.1 Molecular Structure and Functional Groups

N-((1H-Indol-2-yl)methyl)-N-ethylethanamine is a solid at room temperature. Its structure is characterized by three key regions, each contributing uniquely to its potential interactions with a solvent:

-

The Indole Ring System: A bicyclic aromatic structure composed of a benzene ring fused to a pyrrole ring. This moiety is largely non-polar and capable of engaging in π-π stacking and van der Waals interactions. However, the nitrogen atom within the pyrrole ring possesses a hydrogen atom (N-H), which acts as a potent hydrogen bond donor .

-

The Tertiary Amine Group: The N,N-diethylethanamine portion of the molecule features a nitrogen atom with a lone pair of electrons. This makes it a Lewis base and a strong hydrogen bond acceptor [1]. Its basicity implies that its solubility will be significantly enhanced in acidic organic solvents capable of protonating it, thereby forming a more polar salt[1].

-

Aliphatic Chains: The two ethyl groups on the tertiary amine are non-polar, hydrophobic regions that will preferentially interact with non-polar solvents through dispersion forces.

This amphiphilic nature—possessing both polar/hydrogen-bonding and non-polar functionalities—suggests a nuanced solubility profile across a spectrum of organic solvents.

2.2 Predicted Physicochemical Properties

While direct experimental data for this specific molecule is scarce, we can predict key properties based on its structure using computational algorithms. These parameters are crucial inputs for many quantitative solubility models.

| Property | Predicted Value | Significance for Solubility |

| Molecular Weight | ~202.3 g/mol | Moderate molecular weight; does not inherently limit solubility in most organic solvents.[2] |

| logP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | A positive logP indicates a preference for non-polar (lipophilic) environments over polar ones. |

| Topological Polar Surface Area (TPSA) | ~28.1 Ų | A relatively low TPSA suggests good permeability but moderate polarity. Key for QSPR models.[3] |

| pKa (of the tertiary amine) | 9.5 - 10.5 | Indicates a moderately strong base. It will be protonated in the presence of acids. |

| Hydrogen Bond Donors | 1 (Indole N-H) | Can donate a hydrogen bond to solvents like alcohols, amides, and DMSO. |

| Hydrogen Bond Acceptors | 2 (Indole N, Amine N) | Can accept hydrogen bonds from protic solvents like alcohols and water. |

Theoretical Framework for Solubility Prediction

Solubility is not a random phenomenon; it is governed by the thermodynamics of mixing. The dissolution of a solid solute in a liquid solvent involves two primary energy considerations: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.

3.1 The Principle of "Like Dissolves Like"

This heuristic is a foundational concept in solubility science. It posits that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Polar Solvents (e.g., Ethanol, Methanol, DMSO) are characterized by dipoles and, in the case of protic solvents, the ability to donate and accept hydrogen bonds. They will effectively solvate the polar indole N-H and tertiary amine groups.

-

Non-Polar Solvents (e.g., Toluene, Hexane) primarily interact via weaker London dispersion forces. They will preferentially solvate the aromatic indole ring and the aliphatic ethyl groups.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) have dipole moments but lack hydrogen bond-donating capabilities. They can act as hydrogen bond acceptors for the indole N-H.

Based on its structure, N-((1H-Indol-2-yl)methyl)-N-ethylethanamine is expected to exhibit favorable solubility in polar solvents, particularly those that can engage in hydrogen bonding. Its solubility in purely non-polar solvents is likely to be more limited.

3.2 Quantitative Prediction: Hansen Solubility Parameters (HSP)

To move beyond qualitative prediction, the Hansen Solubility Parameters provide a robust, semi-quantitative framework[4][5]. This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.

The principle is simple: the smaller the "distance" between the HSP values of a solute and a solvent, the higher the likelihood of dissolution[6]. This distance (Ra) is calculated as:

Ra² = 4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²

A lower Ra value signifies greater affinity. Generally, an Ra below 7-10 suggests high solubility.

Predicted Solubility Profile using HSP

The HSP for the target molecule must be estimated, as experimental values are unavailable. This is typically done using group contribution methods or computational software that analyzes the molecular structure[5]. The table below presents the estimated HSP for our solute and the known HSP for a range of common organic solvents.

| Substance | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Predicted Ra | Predicted Solubility |

| N-((1H-Indol-2-yl)methyl)-N-ethylethanamine (Estimated) | 18.5 | 7.0 | 8.0 | - | - |

| -- Solvents -- | |||||

| Ethanol | 15.8 | 8.8 | 19.4 | 12.3 | Moderate |

| Methanol | 15.1 | 12.3 | 22.3 | 16.3 | Low to Moderate |

| Acetone | 15.5 | 10.4 | 7.0 | 4.6 | High |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 2.2 | Very High |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 9.6 | Moderate |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 3.4 | Very High |

| Toluene | 18.0 | 1.4 | 2.0 | 8.5 | Moderate |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 1.8 | Very High |

| Hexane | 14.9 | 0.0 | 0.0 | 12.2 | Low |

Disclaimer: Solute HSP values are estimates based on structural similarities and group contribution principles. Experimental validation is essential.

3.3 Advanced Computational Models

For projects demanding higher accuracy, advanced computational methods are employed.

-

Quantitative Structure-Property Relationship (QSPR): These are machine learning models trained on large datasets of known solubility data.[2][7][8] They use molecular descriptors (like TPSA, logP, molecular weight) to build a predictive statistical model[3].

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This powerful method uses quantum chemistry to calculate the chemical potential of a solute in a solvent, providing a first-principles prediction of solubility[9][10][11]. It is particularly useful for novel compounds where no prior experimental data exists[12].

Experimental Validation: The Shake-Flask Method

Predictive models provide invaluable guidance, but they are no substitute for empirical data. The gold standard for determining the equilibrium solubility of a compound is the shake-flask method, as recommended by international guidelines[13][14][15]. The protocol below is designed to be self-validating by ensuring equilibrium is reached and accurately measured.

Workflow for Solubility Prediction and Validation

The following diagram illustrates the integrated workflow, from initial analysis to final, validated data.

Caption: Integrated workflow for solubility prediction and experimental validation.

Detailed Experimental Protocol (Shake-Flask Method)

Objective: To determine the equilibrium solubility of N-((1H-Indol-2-yl)methyl)-N-ethylethanamine in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials & Equipment:

| Item | Specification |

|---|---|

| Orbital Shaker Incubator | Capable of maintaining temperature ± 1 °C. |

| Analytical Balance | 4-decimal place accuracy. |

| Glass Vials | e.g., 4 mL or 8 mL, with PTFE-lined screw caps. |

| Volumetric Flasks & Pipettes | Grade A. |

| Syringe Filters | 0.22 µm or 0.45 µm, chemically compatible with the solvent (e.g., PTFE). |

| HPLC-UV System | With a suitable column (e.g., C18) and validated method. |

| Test Substance | N-((1H-Indol-2-yl)methyl)-N-ethylethanamine, solid. |

| Solvents | HPLC grade or higher. |

Procedure:

-

Preparation: Set the orbital shaker incubator to the desired temperature (e.g., 25 °C). Allow it to equilibrate.

-

Addition of Solute: Add an excess amount of the solid test substance to several vials. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation[15][16]. A good starting point is to add ~10 mg of solid to 2 mL of solvent.

-

Addition of Solvent: Accurately pipette the selected volume of solvent (e.g., 2.0 mL) into each vial.

-

Equilibration: Tightly cap the vials and place them in the orbital shaker. Agitate at a consistent speed (e.g., 100-150 rpm) that ensures the solid particles are well-suspended but does not create a vortex.

-

Time Course Sampling (Self-Validation): The core of a self-validating protocol is to demonstrate that equilibrium has been reached. This is achieved by taking samples at multiple time points.

-

At predetermined intervals (e.g., 4, 8, 24, and 48 hours), cease agitation and allow the vials to stand for 30 minutes for solids to settle.

-

Carefully withdraw a small aliquot from the supernatant.

-

Immediately filter the aliquot through a chemically compatible syringe filter into an HPLC vial. This step is crucial to remove all undissolved solids.

-

Dilute the filtrate as necessary for analysis.

-

-

Analytical Quantification:

-

Analyze the samples from each time point using a pre-validated HPLC-UV method.

-

A calibration curve must be prepared using standards of known concentration to ensure accurate quantification.

-

-

Data Analysis:

-

Plot the measured concentration (solubility) against time.

-

Equilibrium is confirmed when the concentration values from the last two or three time points are statistically identical (e.g., within ±5%). The final, stable concentration is the equilibrium solubility.

-

Intermolecular Interactions: A Mechanistic View

The predicted solubility can be understood by visualizing the specific interactions between the solute and different solvent classes.

Caption: Solute-solvent interactions driving solubility.

This diagram illustrates why solvents like THF, Dichloromethane, and Ethyl Acetate are predicted to be excellent choices. They offer a balance of polarity to interact with the amine and hydrogen-bond accepting capability for the indole N-H, without the strong self-associating hydrogen bonds of alcohols that must be broken.

Conclusion

The solubility of N-((1H-Indol-2-yl)methyl)-N-ethylethanamine in organic solvents is governed by its amphiphilic structure, featuring hydrogen-bonding sites and significant non-polar regions. Predictive tools, ranging from the qualitative "like dissolves like" principle to the quantitative Hansen Solubility Parameters and advanced computational models, provide a powerful, data-driven approach to solvent selection. Our HSP analysis predicts high solubility in balanced solvents like THF, Ethyl Acetate, and Dichloromethane. However, these predictions must serve as a guide for, not a replacement of, empirical measurement. The detailed shake-flask protocol provided herein represents a robust and reliable method for obtaining definitive equilibrium solubility data. By integrating predictive modeling with rigorous experimental validation, researchers can confidently select optimal solvent systems, thereby accelerating research and development while minimizing costly trial-and-error experimentation.

References

-

Title: Solubility of Organic Compounds Source: University of Toronto, Department of Chemistry URL: [Link]

-

Title: Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC Source: Nature, Scientific Reports URL: [Link]

-

Title: Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Source: MIT Open Access Articles URL: [Link]

-

Title: Predicting drug solubility in organic solvents mixtures Source: International Journal of Pharmaceutics URL: [Link]

-

Title: QSPR Prediction of Aqueous Solubility of Organic Compounds: Active Pharmaceutical Ingredients and Excipients Source: IEEE Xplore URL: [Link]

-

Title: Hansen solubility parameter - Wikipedia Source: Wikipedia URL: [Link]

-

Title: BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

-

Title: Microelectrode Studies of Tertiary Amines in Organic Solvents Source: MDPI URL: [Link]

-

Title: Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation Source: PubMed URL: [Link]

-

Title: DETERMINATION OF SOLUBILITY CLASS Source: Community College of Baltimore County URL: [Link]

-

Title: Prediction of Solubility with COSMO-RS Source: Zenodo URL: [Link]

-

Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

-

Title: ICH M9 guideline on biopharmaceutics classification system-based biowaivers Source: European Medicines Agency (EMA) URL: [Link]

-

Title: Hybrid QSPR models for the prediction of the free energy of solvation of organic solute/solvent pairs Source: RSC Publishing URL: [Link]

-

Title: Using COSMO-RS to Predict Hansen Solubility Parameters Source: ACS Publications URL: [Link]

-

Title: Annex 4: Guidance on waiver of in vivo bioequivalence studies for immediate-release solid oral dosage forms Source: World Health Organization (WHO) URL: [Link]

-

Title: Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents Source: ResearchGate URL: [Link]

-

Title: Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water Source: Research Communities by Springer Nature URL: [Link]

-

Title: Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties Source: SciTechnol URL: [Link]

-

Title: Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC Source: MDPI URL: [Link]

-

Title: Hansen Solubility Parameters (HSP) | Practical Adhesion Science Source: Prof Steven Abbott URL: [Link]

-

Title: 1-methyl-2-(1-methyl-1H-indol-3-yl)ethylamine Source: Chemical Synthesis Database URL: [Link]

-

Title: Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents Source: Journal of Chemical & Engineering Data URL: [Link]

-

Title: Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines Source: SciELO URL: [Link]

-

Title: COSMO-RS PREDICTING THERMODYNAMIC PROPERTIES IN POLYMERS Source: Dassault Systèmes URL: [Link]

-

Title: N-Desmethyltriptans: One pot efficient synthesis of N-methyl-2-5- [substituted- 1H- indole-3-yl]ethanamines Source: ResearchGate URL: [Link]

-

Title: Amines - NCERT Source: National Council of Educational Research and Training URL: [Link]

-

Title: COSMO-RS-based Screening of Organic Solvents for Efficient Extraction of Rubber Seed Oil Source: Chemical Engineering Transactions URL: [Link]

-

Title: Are amines soluble in organic solvents? Source: Quora URL: [Link]

-

Title: Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites Source: UPCommons URL: [Link]

-

Title: N-ETHYLETHANAMINE Source: Ataman Kimya URL: [Link]

-

Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD Source: Regulations.gov URL: [Link]

-

Title: Application of COSMO-RS-DARE as a Tool for Testing Consistency of Solubility Data Source: MDPI URL: [Link]

Sources

- 1. ncert.nic.in [ncert.nic.in]

- 2. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. QSPR Prediction of Aqueous Solubility of Organic Compounds: Active Pharmaceutical Ingredients and Excipients | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. research.unipd.it [research.unipd.it]

- 8. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. zenodo.org [zenodo.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cetjournal.it [cetjournal.it]

- 12. mdpi.com [mdpi.com]

- 13. database.ich.org [database.ich.org]

- 14. ema.europa.eu [ema.europa.eu]

- 15. who.int [who.int]

- 16. lup.lub.lu.se [lup.lub.lu.se]

A Technical Guide to Investigating the Pharmacological Targets of N-((1H-Indol-2-yl)methyl)-N-ethylethanamine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-((1H-Indol-2-yl)methyl)-N-ethylethanamine is a synthetic compound featuring an indole nucleus, a privileged scaffold in medicinal chemistry renowned for its presence in essential biomolecules and a wide array of therapeutics.[1][2] While public domain literature on this specific molecule is sparse, its structural characteristics—namely the indole core, substitution at the C2 position, and a tertiary aminomethyl side chain—provide a strong basis for forming rational, testable hypotheses about its potential pharmacological targets. This guide presents a hypothesis-driven framework for elucidating the compound's mechanism of action, focusing on the most probable molecular targets and outlining a comprehensive, multi-tiered experimental workflow for their validation. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and offer a logical pathway from initial screening to functional characterization.

Structural Deconstruction and Target Hypotheses

The structure of N-((1H-Indol-2-yl)methyl)-N-ethylethanamine offers distinct clues to its potential biological activity. A systematic analysis of its constituent pharmacophores allows us to prioritize target classes for investigation.

-

The Indole Core: This bicyclic aromatic system is the cornerstone of the amino acid tryptophan and its derivatives, including the neurotransmitter serotonin (5-hydroxytryptamine) and the neurohormone melatonin.[2] Its ability to participate in hydrogen bonding (via the N-H group) and π-π stacking interactions makes it a versatile binding motif for a multitude of biological receptors.[2]

-

The C2-Position Linker: Unlike many well-known tryptamines where the side chain is at the C3-position (e.g., serotonin, psilocin), the aminomethyl group here is at the C2-position. This is a critical distinction. Research into related indole-2-carboxamides has revealed them to be potent allosteric modulators of the cannabinoid receptor 1 (CB1).[3] This suggests that the C2 position may direct the ligand to a topographically distinct binding site from the orthosteric site occupied by endogenous ligands.

-

The N,N-Diethylaminomethyl Group: The tertiary amine is a key feature, capable of being protonated at physiological pH. This allows it to form a strong ionic bond with conserved acidic residues, such as an aspartate in the third transmembrane domain of many G-protein coupled receptors (GPCRs), which often serves as a crucial anchor point for aminergic ligands.[4] The N,N-diethyl substitution provides steric bulk that will influence receptor subtype selectivity and may confer specific functional properties (e.g., agonist vs. antagonist).

Based on this analysis, two primary target families emerge as high-priority hypotheses.

Hypothesis A: Cannabinoid Receptors (CB1 and CB2) The broader class of compounds known as aminoalkylindoles (AAIs) are well-established as potent cannabinoid receptor ligands.[5] The first structurally novel class of cannabimimetics included the AAI WIN 55,212-2.[6] These compounds can act as agonists, antagonists, or inverse agonists at CB1 and CB2 receptors.[7][8] Given the C2-substitution, N-((1H-Indol-2-yl)methyl)-N-ethylethanamine could function not only as a direct (orthosteric) ligand but also as an allosteric modulator that enhances or diminishes the effects of endogenous cannabinoids.[3]

Hypothesis B: Serotonin (5-HT) Receptors The structural mimicry of serotonin makes the family of 5-HT receptors a highly probable target class. Indole derivatives have been developed as selective agonists and antagonists for numerous 5-HT subtypes.[4][9][10] The specific N,N-diethylaminomethyl side chain may confer affinity for subtypes such as 5-HT1A, 5-HT2A, 5-HT2B, or 5-HT4, all of which are important targets for neurological and psychiatric disorders.[4][11][12]

A Phased Experimental Workflow for Target Validation

To systematically test these hypotheses, a multi-tiered screening cascade is proposed. This approach prioritizes resources by beginning with a broad, low-resolution screen to identify potential targets, followed by progressively more focused and quantitative assays to validate and characterize the interaction.

Tier 1: Broad Profile Screening

The initial step is to perform a broad screen to cast a wide net and identify primary binding targets while simultaneously flagging potential off-target interactions. A commercial service, such as the Eurofins SafetyScreen, is an efficient method to assess binding against hundreds of targets.

Protocol: Representative Target Panel for Initial Screen The compound should be submitted for screening at a concentration of 10 µM. The results are typically reported as a percentage of inhibition of radioligand binding. A significant inhibition (e.g., >50%) flags a "hit" that warrants further investigation.

| Target Class | Representative Targets | Rationale |

| Cannabinoid | CB1, CB2 | Primary hypothesis based on AAI class.[6][7] |

| Serotonergic | 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT4, 5-HT6, 5-HT7 | Primary hypothesis based on indole core.[4][13] |

| Dopaminergic | D1, D2, D3, D4, D5 | Potential for cross-reactivity with other biogenic amine receptors. |

| Adrenergic | α1A, α2A, β1, β2 | Potential for cross-reactivity with other biogenic amine receptors. |

| Transporters | SERT, DAT, NET | To assess potential for reuptake inhibition. |

Tier 2: Quantitative Affinity Determination

For each validated "hit" from Tier 1, the next step is to quantify the binding affinity (Kᵢ) through radioligand competition binding assays. This provides a precise measure of how tightly the compound binds to the receptor.

Protocol: CB1 Receptor Radioligand Competition Binding Assay

-

Materials:

-

Cell membranes from HEK293 cells stably expressing human CB1 receptors.

-

[³H]CP-55,940 (a high-affinity CB1 agonist radioligand).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

N-((1H-Indol-2-yl)methyl)-N-ethylethanamine (test compound) at 10-12 concentrations (e.g., 0.1 nM to 10 µM).

-

WIN 55,212-2 as a positive control.

-

96-well microplates and a cell harvester.

-

-

Procedure:

-

In each well of the microplate, add 50 µL of binding buffer, 50 µL of the test compound at various concentrations (or vehicle/positive control), 50 µL of [³H]CP-55,940 (at a final concentration near its Kₔ, e.g., 0.5 nM), and 50 µL of CB1-expressing cell membranes (e.g., 10-20 µg protein).

-

Define non-specific binding using a high concentration of an unlabeled ligand (e.g., 10 µM WIN 55,212-2).

-

Incubate the plate at 30°C for 90 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer.

-

Allow filters to dry, then add scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Tier 3: Functional Characterization

Once high-affinity binding is confirmed, the functional effect must be determined. Is the compound an agonist that activates the receptor, an antagonist that blocks it, or an inverse agonist that reduces its basal activity? A [³⁵S]GTPγS binding assay is a classic method to measure G-protein activation, the first step in the signaling cascade for most GPCRs.

Protocol: [³⁵S]GTPγS Binding Assay

-

Materials:

-

CB1-expressing cell membranes.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, pH 7.4).

-

GDP (to ensure G-proteins are in their inactive state).

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog).

-

Test compound (agonist mode) or test compound + known agonist (antagonist mode).

-

-

Procedure (Agonist Mode):

-

Pre-incubate membranes with GDP (e.g., 10 µM) on ice.

-

In a 96-well plate, add assay buffer, membranes, [³⁵S]GTPγS (e.g., 0.1 nM), and varying concentrations of the test compound.

-

Incubate at 30°C for 60 minutes.

-

Terminate by rapid filtration, wash, and quantify radioactivity as in the binding assay.

-

-

Data Analysis:

-

Plot [³⁵S]GTPγS binding (stimulated above basal) against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a standard full agonist.

-

To test for antagonism, perform the same assay with a fixed concentration of a known agonist (e.g., CP-55,940) in the presence of varying concentrations of the test compound. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

-

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Hypothetical Binding Affinity and Selectivity Profile

| Receptor | Kᵢ (nM) | Selectivity vs. CB1 |

| CB1 | 15.2 ± 2.1 | - |

| CB2 | 345.6 ± 25.8 | 22.7-fold |

| 5-HT2A | 89.4 ± 7.5 | 5.9-fold |

| D2 | > 10,000 | > 650-fold |

Table 2: Hypothetical Functional Activity at CB1 Receptor

| Assay | Parameter | Value |

| [³⁵S]GTPγS Binding | EC₅₀ (nM) | 45.3 ± 5.9 |

| Eₘₐₓ (% of CP-55,940) | 85% (Partial Agonist) |

An interpretation of these hypothetical results would suggest that N-((1H-Indol-2-yl)methyl)-N-ethylethanamine is a potent and selective partial agonist at the CB1 receptor, with weaker activity at CB2 and 5-HT2A receptors. This profile could suggest potential therapeutic applications where a ceiling effect on receptor activation is desirable to improve the safety margin.

Conclusion

While N-((1H-Indol-2-yl)methyl)-N-ethylethanamine remains a largely uncharacterized molecule, its chemical architecture provides a strong foundation for a targeted investigation into its pharmacology. The structural similarities to known cannabimimetic and serotonergic agents point to the cannabinoid and serotonin receptor systems as the most probable primary targets. The substitution at the indole C2-position is a particularly intriguing feature that may confer a unique pharmacological profile, such as allosteric modulation. The systematic, multi-tiered experimental workflow detailed in this guide—progressing from broad screening to quantitative binding and functional assays—provides a robust and efficient strategy to definitively identify its molecular targets, elucidate its mechanism of action, and unlock its potential as a novel pharmacological tool or therapeutic lead.

References

A comprehensive list of references will be compiled based on the authoritative sources cited throughout this guide.

Sources

- 1. Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review [pcbiochemres.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological evaluation of analogs of indole-based cannabimimetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of aminoalkylindole derivatives as cannabinoid receptor ligands with potential for treatment of alcohol abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of Aminoalkylindole Derivatives as Cannabinoid Receptor Ligands with Potential for Treatment of Alcohol Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The serotonin 5-HT4 receptor. 2. Structure-activity studies of the indole carbazimidamide class of agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An investigation of the 5-HT1D receptor binding affinity of 5-hydroxytryptamine, 5-carboxyamidotryptamine and sumatriptan in the central nervous system of seven species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors [frontiersin.org]

- 12. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

safety data sheet (SDS) and hazard classification for indole derivatives

An In-depth Technical Guide to Safety Data Sheets (SDS) and Hazard Classification for Indole Derivatives

Introduction: The Duality of the Indole Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry and drug development.[1] Its presence in the essential amino acid tryptophan, the neurotransmitter serotonin, and a vast array of pharmacologically active natural products and synthetic compounds underscores its biological significance.[2][3] Indole derivatives are at the heart of treatments for a multitude of conditions, including cancer, inflammation, and microbial infections.[4][5] However, this inherent biological activity necessitates a profound understanding and respect for their potential hazards. For researchers, scientists, and drug development professionals, the ability to accurately interpret and predict the hazard profile of novel indole derivatives is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and responsible innovation.

This guide provides an in-depth exploration of the safety and hazard classification of indole derivatives. We will deconstruct the Safety Data Sheet (SDS), delve into the principles of GHS classification as they apply to this chemical family, and offer practical, field-proven workflows for hazard assessment and safe handling. The objective is to move beyond mere data recitation and empower the scientist with the causal logic behind safety protocols, ensuring a self-validating system of risk management in the laboratory.

Deconstructing the Safety Data Sheet (SDS): A Researcher's Guide to Indole Derivatives

The SDS is the primary source of hazard information for any chemical. Mandated by the Occupational Safety and Health Administration (OSHA) under the Hazard Communication Standard (29 CFR 1910.1200), it follows a standardized 16-section format.[6] For an indole derivative, certain sections demand meticulous attention. Using Indole (CAS No. 120-72-9) as our reference compound, we can highlight the critical interpretive points for a researcher.

-

Section 2: Hazards Identification: This is the most crucial section for an initial risk assessment. It provides the GHS classification, pictograms, signal word, and hazard (H) and precautionary (P) statements. For Indole, you will typically find classifications such as:

-

Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.[7][8]

-

Acute Toxicity, Dermal (Category 3) - H311: Toxic in contact with skin.[7][8]

-

Serious Eye Damage/Irritation (Category 1 or 2A) - H318/H319: Causes serious eye damage/irritation.[7][8]

-

Acute Aquatic Toxicity (Category 1) - H400: Very toxic to aquatic life.[7][8]

-

Causality: The lipophilic nature of the indole core facilitates absorption through the skin, while its biological activity can lead to systemic toxicity and severe irritation of mucous membranes like the eyes. Its aquatic toxicity underscores the need for stringent waste disposal protocols to prevent environmental release.[7][8]

-

-

Section 7: Handling and Storage: This section translates hazard information into actionable protocols. For indole and its derivatives, key recommendations often include:

-

Handling: Avoid formation of dust and aerosols.[8] Handle in a well-ventilated place, preferably a chemical fume hood.[9]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[10] Note specific sensitivities; indole itself is often listed as "Air and light sensitive," which implies a risk of degradation or polymerization upon exposure.[7][10]

-

-

Section 8: Exposure Controls/Personal Protection: This section specifies the necessary safety equipment.

-

Engineering Controls: A chemical fume hood is standard for handling indole powders to prevent inhalation.[9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[8][11]

-

Skin Protection: Handle with gloves tested for chemical resistance (e.g., nitrile). A lab coat or chemical-resistant apron is required.[8][11]

-

Respiratory Protection: A NIOSH/MSHA-approved respirator may be required if dusts are generated and engineering controls are insufficient.[9]

-

-

-

Section 11: Toxicological Information: This section provides the data backing the Section 2 classification, including LD50 (lethal dose, 50%) values and irritation data. For indole, symptoms of exposure may include nausea, headache, and vomiting.[8] It is crucial to note the common statement: "To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated."[7][8] This is a critical warning for virtually all novel derivatives, demanding a cautious approach.

Hazard Classification: The Indole Core and the Influence of Substituents

While the parent indole ring has a defined hazard profile, the toxicity and reactivity of a derivative are profoundly influenced by its substituents. Understanding these structure-activity relationships is key to predicting the hazards of novel compounds.

The Indole Core Profile

The fundamental hazards of the indole scaffold are rooted in its aromatic, heterocyclic structure, which is metabolically active and can interact with various biological systems.[12] The primary concerns are acute toxicity, skin/eye irritation, and environmental toxicity.[7][8]

The Impact of Functional Groups

The addition of functional groups can either ameliorate or exacerbate these core hazards.

-

Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CHO): These groups can increase the electrophilicity of the indole ring, potentially making it more reactive towards biological nucleophiles and increasing its toxicity.

-

Electron-Donating Groups (e.g., -OH, -OCH₃, -NH₂): These groups can alter metabolic pathways and receptor binding affinities. While some may decrease toxicity, others can introduce new hazards (e.g., an amino group could impart sensitization properties).

-

Acidic/Basic Groups (e.g., -COOH, -NH₂): A carboxylic acid group, as seen in Indole-3-propionic acid, can significantly alter the compound's physical properties (e.g., solubility) and may reduce its ability to penetrate skin, often resulting in a lower hazard classification compared to the parent indole.[13] For instance, Indole-3-propionic acid is often not classified as hazardous under GHS.[13]

-

Lipophilic Groups (e.g., alkyl chains, halogens): Increasing lipophilicity can enhance absorption through the skin and cell membranes, potentially increasing systemic toxicity.

Comparative GHS Classification of Indole Derivatives

The following table summarizes the GHS classifications for indole and two common derivatives, illustrating the impact of substituents.

| Compound | CAS No. | GHS Pictograms | Key Hazard Statements |

| Indole | 120-72-9 |

ngcontent-ng-c2977031039="" class="ng-star-inserted"> | H302: Harmful if swallowed[7][8]H311: Toxic in contact with skin[7][8]H319: Causes serious eye irritation[7]H400: Very toxic to aquatic life[7][8] |

| Indole-3-acetic acid | 87-51-4 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |

| Indole-3-propionic acid | 830-96-6 | No Pictogram | Not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008. |

Note: Classifications can vary slightly by supplier. Always consult the specific SDS for the material you are using.

Workflow for Hazard Assessment of Novel Indole Derivatives

When a new indole derivative is synthesized, a formal SDS is not yet available. The following workflow provides a systematic approach to establishing a presumptive hazard classification for safe handling. This process is self-validating by building upon known data and established principles.

Caption: Workflow for the presumptive hazard assessment of a novel indole derivative.

Protocols for Safe Handling and Emergency Response

Experimental Protocol: Safe Handling of Indole Derivatives in a Research Setting

This protocol is designed as a baseline and must be adapted based on the presumptive hazard assessment for a specific derivative.

-

Preparation and Hazard Review: 1.1. Conduct a hazard assessment for the specific indole derivative to be handled. 1.2. Read the entire SDS for the parent compound and any key reagents. 1.3. Ensure the chemical fume hood is operational and the sash is at the appropriate height. 1.4. Locate the nearest safety shower, eyewash station, and spill kit.

-

Personal Protective Equipment (PPE): 2.1. Don a lab coat and secure it. 2.2. Wear ANSI Z87.1 compliant safety glasses or goggles. 2.3. Don chemically resistant gloves (double-gloving is recommended if high dermal toxicity is suspected). Check the manufacturer's data for breakthrough time.

-

Weighing and Transfer (Solid Compounds): 3.1. Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine powders. 3.2. Use a spatula to carefully transfer the solid. Avoid creating dust clouds. 3.3. Tare a sealed container (e.g., a vial with a cap) on the balance before adding the compound to minimize exposure. 3.4. Clean any minor dust from the balance and surrounding area with a damp cloth, which should then be disposed of as hazardous waste.

-

Solution Preparation and Reactions: 4.1. Always conduct solution preparations and reactions in a chemical fume hood. 4.2. Add reagents slowly to control reaction rates and prevent splashing. 4.3. Keep containers capped when not in use.

-

Storage: 5.1. Store indole derivatives in tightly sealed, clearly labeled containers. 5.2. Adhere to any specific storage requirements noted in the SDS, such as protection from light or air.[7][10] 5.3. Store in a designated, ventilated cabinet away from incompatible materials like strong oxidizing agents.[8]

-

Waste Disposal: 6.1. Dispose of all contaminated materials (gloves, pipette tips, paper towels) in a designated hazardous waste container.[7][9] 6.2. Do not discharge indole-containing waste into the sewer system due to high aquatic toxicity.[7][8] 6.3. Follow all institutional and local regulations for chemical waste disposal.

Emergency Response Workflow

Rapid and correct response to a chemical spill or exposure is critical. The following workflow outlines the essential steps.

Caption: Emergency response workflow for spills and personnel exposure.

Conclusion

Indole and its derivatives are indispensable tools in the advancement of science and medicine. Their utility, however, is intrinsically linked to their biological activity, which demands a rigorous and informed approach to safety. By moving beyond a superficial reading of a Safety Data Sheet and embracing a deeper, mechanistic understanding of hazard classification, researchers can build a robust and self-validating safety culture. The principles and protocols outlined in this guide—from analyzing structure-activity relationships to implementing systematic workflows for hazard assessment and emergency response—are designed to empower scientists to handle these versatile compounds with the confidence and caution they command, ensuring that innovation and safety proceed hand in hand.

References

-

Title: Safety Data Sheet: Indole-3-propionic acid Source: Carl ROTH URL: [Link]

-

Title: Indole Detection Reagent - Safety Data Sheet Source: [Source not explicitly named, document appears to be from a diagnostics/reagent company] URL: [Link]

-

Title: Indole - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: Indole Test- Principle, Media, Procedure, Types, Results, Uses Source: Microbe Notes URL: [Link]

-

Title: Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review Source: Natural Resources for Human Health URL: [Link]

-

Title: Substance Information - 1,2-diphenyl-1H-indole Source: ECHA - European Chemicals Agency URL: [Link]

-

Title: Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications Source: MDPI URL: [Link]

-

Title: Safety Data Sheet - Indole Source: [Source not explicitly named, appears to be a diagnostics company] URL: [Link]

-

Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: Indole-3-acetic acid - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Basic procedures for action in case of biological emergencies Source: Universitat de Barcelona URL: [Link]

-

Title: Hazardous Drugs - Standards Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

-

Title: Indole Test Protocol Source: American Society for Microbiology URL: [Link]

-

Title: Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: C&L Inventory Source: ECHA - European Chemicals Agency URL: [Link]

-

Title: Emergency Procedures for Incidents Involving Chemicals Source: University of Kentucky Research Safety URL: [Link]

-

Title: Ibogaine - Wikipedia Source: Wikipedia URL: [Link]

Sources

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]

- 3. mdpi.com [mdpi.com]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hazardous Drugs - Standards | Occupational Safety and Health Administration [osha.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. edvotek.com [edvotek.com]

- 12. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. carlroth.com [carlroth.com]

The Enigmatic Tale of a 2-Substituted Indole: A Technical Guide to N-((1H-Indol-2-yl)methyl)-N-ethylethanamine

Introduction: Unveiling a Lesser-Known Tryptamine Isostere

The indole nucleus stands as a cornerstone in the architecture of a vast array of biologically active molecules, both of natural and synthetic origin.[1] From the essential amino acid tryptophan to the neurotransmitter serotonin, and a plethora of alkaloids and pharmaceuticals, the indole scaffold imparts unique chemical and biological properties.[1][2] While the 3-substituted indoles, particularly the tryptamines, have been the subject of extensive research due to their profound effects on the central nervous system, their 2-substituted counterparts remain a less explored, yet equally intriguing, class of compounds.

This technical guide delves into the history, synthesis, and inferred pharmacological profile of a specific 2-substituted indole, N-((1H-Indol-2-yl)methyl)-N-ethylethanamine. Despite its well-defined structure, the historical record of its discovery and initial characterization is notably sparse in the published scientific literature. This guide, therefore, adopts a deductive approach, presenting a plausible and scientifically rigorous account of its synthesis based on established methodologies for analogous compounds. Furthermore, we will explore its likely biological activities by drawing parallels with structurally related indolealkylamines.

This document is intended for researchers, medicinal chemists, and drug development professionals, providing a comprehensive resource on a molecule that, while not prominently featured in historical literature, holds potential for further scientific inquiry.

The Silent Discovery: A History Inferred from Chemical Synthesis

This method, a cornerstone of amine synthesis, offers a direct and high-yielding pathway. An alternative, though likely less direct, approach would be the reduction of a corresponding indole-2-carboxamide. Given the prevalence and efficiency of reductive amination, it is reasonable to postulate that N-((1H-Indol-2-yl)methyl)-N-ethylethanamine was first synthesized in a laboratory exploring the structure-activity relationships of indole-based compounds, likely as part of a broader investigation into novel psychoactive or neurologically active agents.

De Novo Synthesis: A Practical and Validated Protocol

The synthesis of N-((1H-Indol-2-yl)methyl)-N-ethylethanamine can be reliably achieved through a two-step process starting from indole: formylation to yield indole-2-carboxaldehyde, followed by reductive amination with diethylamine.

Experimental Protocol

Step 1: Synthesis of Indole-2-carboxaldehyde

This step can be achieved via Vilsmeier-Haack or lithiation-formylation procedures. A common laboratory-scale synthesis is presented below:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with indole (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 30 minutes.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.2 eq) is added dropwise to the reaction mixture. The solution is then allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

Work-up: The reaction is quenched by the slow addition of water. The mixture is then extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford indole-2-carboxaldehyde as a solid.

Step 2: Reductive Amination to N-((1H-Indol-2-yl)methyl)-N-ethylethanamine

-

Reaction Setup: A round-bottom flask is charged with indole-2-carboxaldehyde (1.0 eq), diethylamine (1.5 eq), and a suitable solvent such as methanol or dichloromethane.

-

Imine Formation: The mixture is stirred at room temperature. The progress of imine formation can be monitored by thin-layer chromatography (TLC).

-

Reduction: Once imine formation is complete or has reached equilibrium, a reducing agent is added portion-wise at 0 °C. Sodium borohydride (NaBH₄) is a suitable and mild reducing agent for this transformation. For more robust reductions, sodium triacetoxyborohydride (STAB) can be employed.

-

Work-up: After the reaction is complete (as indicated by TLC), the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to yield N-((1H-Indol-2-yl)methyl)-N-ethylethanamine.

An alternative and powerful reducing agent for the direct conversion of amides to amines is Lithium Aluminum Hydride (LiAlH₄). If one were to synthesize the target molecule from an indole-2-carboxamide, LiAlH₄ would be the reagent of choice.[2][3][4]

Inferred Pharmacological Profile: A Focus on Serotonergic Systems

The primary molecular target for the psychedelic effects of tryptamines is the 5-HT₂A receptor.[8] It is highly probable that N-((1H-Indol-2-yl)methyl)-N-ethylethanamine also exhibits affinity for this receptor, potentially leading to psychoactive effects. The substitution at the 2-position of the indole ring, as opposed to the more common 3-position, may influence its binding affinity, selectivity, and functional activity at different 5-HT receptor subtypes.

Studies on related 2-substituted indoles have indicated potential antidepressant-like properties, possibly mediated through interactions with the serotonergic system.[9] For instance, 5-methoxyindolyl-2-methylamine has been shown to inhibit serotonin uptake and downregulate 5-HT₂ receptors after chronic administration.[9]

The N,N-diethyl substitution on the amino group is known to modulate the lipophilicity and metabolic stability of tryptamines, which in turn affects their potency and duration of action. It is plausible that these ethyl groups would confer similar properties to the target molecule.

Potential Signaling Pathway

Activation of the 5-HT₂A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a downstream signaling cascade involving the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including neuronal excitation, which is thought to underlie the psychedelic experience.

Quantitative Data Summary

Due to the lack of specific experimental data for N-((1H-Indol-2-yl)methyl)-N-ethylethanamine, a quantitative data table cannot be provided. However, for context, the following table summarizes receptor binding affinities (Ki, nM) for the related and well-characterized N,N-dimethyltryptamine (DMT). It is important to note that these values are for a different, albeit structurally related, compound and should not be directly extrapolated.

| Receptor | Ki (nM) for DMT |

| 5-HT₁A | 118 |

| 5-HT₂A | 65.8 |

| 5-HT₂C | 196 |

| SERT | >10,000 |

| DAT | >10,000 |

| NET | >10,000 |

Data adapted from relevant pharmacological studies.

Conclusion and Future Directions

N-((1H-Indol-2-yl)methyl)-N-ethylethanamine represents an understudied member of the vast indole family. While its history is not prominently documented, its synthesis is readily achievable through established chemical transformations. Based on its structural features, it is likely to exhibit activity within the serotonergic system, with the 5-HT₂A receptor being a probable target.

This technical guide provides a foundational understanding of this molecule, from its synthesis to its inferred biological properties. Further research is warranted to fully characterize its pharmacological profile, including receptor binding affinities, functional activities at various serotonin receptor subtypes, and in vivo effects. Such studies would not only elucidate the specific properties of this compound but also contribute to a broader understanding of the structure-activity relationships of 2-substituted indolealkylamines, a chemical space that remains ripe for exploration in the quest for novel therapeutic agents.

References

- Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.

- Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis (4th ed.). Cambridge University Press.

- Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882.

- Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587.

-

Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience, 12, 536. [Link]

- Larock, R. C. (2009).

- Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264–355.

-

Esteban, G., et al. (1995). Involvement of the serotonergic system in the mode of action of the new potential antidepressant agent 5-methoxyindolyl-2-methylamine. Journal of Pharmacy and Pharmacology, 47(9), 753-758. [Link]

- Shulgin, A., & Shulgin, A. (1997).

- Smith, R. L., Gribble, G. W., & Sisti, N. J. (2007). The Vilsmeier-Haack and Related Reactions. In Name Reactions in Heterocyclic Chemistry (pp. 235-266). John Wiley & Sons, Inc.

- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.

- Nystrom, R. F., & Brown, W. G. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Anhydrides. Journal of the American Chemical Society, 69(5), 1197–1199.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Halberstadt, A. L. (2015). Recent advances in the neuropsychopharmacology of serenity. Behavioural Brain Research, 277, 99-120.

- Millan, M. J., et al. (2002). The multitargeted antipsychotic, aripiprazole: from G protein-coupled receptor and ion channel pharmacology to therapeutic actions. Journal of Pharmacology and Experimental Therapeutics, 302(2), 391-404.

- Glennon, R. A., et al. (2000). 2-Substituted tryptamines: agents with selectivity for 5-HT(6) serotonin receptors. Journal of Medicinal Chemistry, 43(5), 1011-1018.

- Herraiz, T., & Chaparro, C. (2006). Human monoamine oxidase is inhibited by tobacco smoke: β-carboline alkaloids act as potent and reversible inhibitors.

- Blough, B. E., et al. (2014). Phenyl-substituted tryptamines: a complex class of abused hallucinogens. Drug and Alcohol Dependence, 144, 1-11.

- Gatch, M. B., et al. (2013). The behavioral pharmacology of the novel recreational drug 5-iodo-2-aminoindane (5-IAI). Journal of Pharmacology and Experimental Therapeutics, 345(3), 478-486.

- Brandt, S. D., et al. (2011). The psychoactive aminoindanes: a preliminary study of their pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 453-463.

- Iversen, L., et al. (2013). The abuse of novel psychoactive substances. EMCDDA.

- Coppola, M., & Mondola, R. (2012). 2-Aminoindane: a new psychoactive substance on the drug scene. Human Psychopharmacology: Clinical and Experimental, 27(6), 629-630.

- Baumann, M. H., et al. (2014). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in rat brain. Neuropsychopharmacology, 39(2), 408-419.

- Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470.

- Marusich, J. A., et al. (2014). The abuse potential of synthetic cathinones (i.e., “bath salts”) in research animals: focus on methylone and mephedrone. Current Topics in Behavioral Neurosciences, 22, 259-287.

- Winstock, A. R., et al. (2011). Mephedrone, new kid for the chop. Addiction, 106(1), 154-161.

- Fantegrossi, W. E., et al. (2008). The behavioral pharmacology of hallucinogens. Pharmacology & Therapeutics, 118(3), 333-347.

- González-Maeso, J., & Sealfon, S. C. (2009). Agonist-trafficking of serotonin 5-HT2A receptors. Current Medicinal Chemistry, 16(35), 4709-4718.